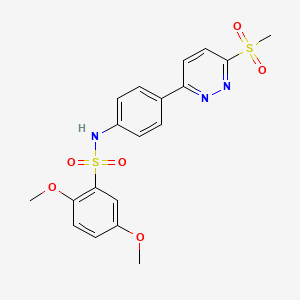

甲基-4-(苄氧基)-3-羟基苯甲酸酯

描述

“Methyl 4-(benzyloxy)-3-hydroxybenzoate” is a chemical compound. It is related to “Methyl 4-(benzyloxy)benzoate” which has a molecular formula of C15H14O3 . Another related compound is “4-Benzyloxy-3-methoxybenzaldehyde” which reacts with benzohydrazide .

Synthesis Analysis

The synthesis of compounds related to “Methyl 4-(benzyloxy)-3-hydroxybenzoate” typically involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. For instance, “4-hydroxy-3-methoxybenzoic acid” reacted with methanol in the presence of concentrated sulfuric acid at reflux temperature, then the product of the first step was transformed into benzyl bromide by the process of substitution reaction by using K2CO3 .

Molecular Structure Analysis

The molecular structure and electronic properties of molecules similar to “Methyl 4-(benzyloxy)-3-hydroxybenzoate” have been investigated using quantum chemical computations. The crystal structure of a related compound was investigated using X-ray diffraction and SHELXTL-97 software .

科学研究应用

天然产物中的鉴定

4-(香叶氧基)-3-羟基苯甲酸甲酯,一种与 4-(苄氧基)-3-羟基苯甲酸甲酯相关的化合物,在新西兰苔藓植物 Trichocolea hatcheri 中被发现。这一发现增加了对植物物种中香叶基苯基醚的自然发生和多样性的理解 (Baek 等人,1998)。

晶体结构和理论分析

4-羟基苯甲酸甲酯,通常称为对羟基苯甲酸甲酯,因其晶体结构和分子间相互作用而被广泛研究。这些研究提供了对分子决定因素的见解,这些决定因素是其已知的药理活性背后的基础,这与 4-(苄氧基)-3-羟基苯甲酸甲酯等相关化合物有关 (Sharfalddin 等人,2020)。

化学合成和改性

4-羟基苯甲酸甲酯等化合物的化学合成和改性已被探索,提供了对 4-(苄氧基)-3-羟基苯甲酸甲酯的化学行为和潜在应用的见解。例如,(苯甲酰氨基)甲基 4-羟基苯甲酸甲酯已被合成,显示了这类化合物的反应性 (Popovski 和 Mladenovska,2010)。

代谢和生物转化

对羟基苯甲酸酯的代谢和生物转化,包括 4-羟基苯甲酸的酯类,如 4-(苄氧基)-3-羟基苯甲酸甲酯,已在人体组织中得到研究。这些研究对于理解这些化合物如何在人体中被处理至关重要 (Abbas 等人,2010)。

新型合成方法

对 4-羟基苯甲酸衍生物(如 4-(苄氧基)-3-羟基苯甲酸甲酯)的新型合成方法的研究,有助于开发新的制药和工业应用。例如,由 4-羟基-3-甲氧基苯甲酸甲酯合成苄氧基)-4-氯-6-甲氧基喹唑啉,证明了这些化合物在化学合成中的多功能性 (Wang 等人,2015)。

液晶相中的应用

基于 3,4,5-三羟基苯甲酸甲酯(一种相关化合物)的单树枝状结构的设计和合成研究,突出了 4-(苄氧基)-3-羟基苯甲酸甲酯在新型热致立方液晶相中的潜在应用。这些应用在材料科学和纳米技术中具有重要意义 (Balagurusamy 等人,1997)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

Based on its chemical structure, it can be inferred that it might undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions could potentially lead to changes in the compound’s interaction with its targets .

Biochemical Pathways

Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

It can be inferred from its chemical structure and potential reactions that it might induce changes at the molecular level, possibly affecting cellular functions .

属性

IUPAC Name |

methyl 3-hydroxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEZVYTTZZQFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(benzyloxy)-3-hydroxybenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

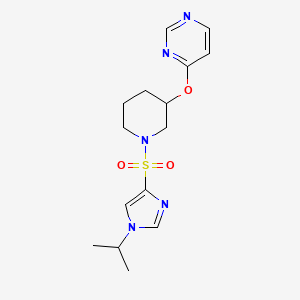

![N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2680800.png)

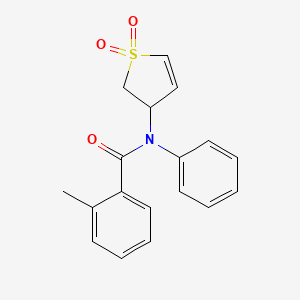

![N-(benzo[d]thiazol-2-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2680807.png)

![2-[3-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2680808.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(2-methoxyphenyl)acetamide](/img/structure/B2680809.png)

![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}nicotinamide](/img/structure/B2680810.png)

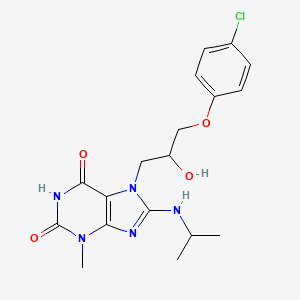

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2680813.png)

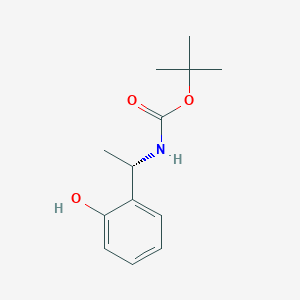

![3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680820.png)